molecular formula C15H16N6O2S B2489918 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-04-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2489918
CAS No.: 878735-04-7
M. Wt: 344.39
InChI Key: VLQNKIGSGUVROT-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 3. The carboxamide bridge links the triazole to a 1,3,4-thiadiazole ring bearing an ethyl substituent. This structure combines electron-donating (methoxy) and lipophilic (ethyl, methyl) groups, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-4-12-17-19-15(24-12)16-14(22)13-9(2)21(20-18-13)10-5-7-11(23-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQNKIGSGUVROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to a class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 277.34 g/mol. The structure includes a thiadiazole moiety and a triazole ring, which are significant in contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated promising antitumor effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. For example, related compounds have shown to increase LC3 expression and γ-H2AX levels in lung cancer cell lines, indicating autophagy and DNA damage response activation .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.0063 μmol/mL

These findings suggest that similar triazole derivatives can effectively inhibit bacterial growth and may serve as potential candidates for antibiotic development .

Case Studies

  • Study on Antitumor Activity : A study examined a series of triazole hybrids where one derivative displayed an IC50 value of 6.06 μM against H460 lung cancer cells. This study emphasized the importance of structural modifications in enhancing biological activity .
  • Antibacterial Screening : Another investigation focused on the antibacterial efficacy of triazole compounds against resistant strains such as MRSA. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, studies have highlighted the synthesis of related thiadiazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:
A study evaluated a series of thiadiazole derivatives, revealing that certain modifications enhanced their potency against cancer cells. The results showed that compounds with specific functional groups had improved activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activities. Compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Case Study:
In vitro studies assessed the antimicrobial efficacy of various thiadiazole compounds against common pathogens. The findings indicated that some derivatives exhibited significant inhibition zones when tested against bacteria like E. coli and Staphylococcus aureus .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives are known for their ability to disrupt biochemical pathways in pests, offering an alternative to conventional pesticides.

Case Study:
Field trials have been conducted using thiadiazole-based formulations to evaluate their effectiveness against agricultural pests. These studies reported reduced pest populations and increased crop yields compared to untreated controls .

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Docking simulations suggest that this compound could interact effectively with enzymes involved in cancer progression and microbial resistance mechanisms .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at the sulfur-containing positions. Key reactions include:

Reaction TypeConditionsProductReferences
Alkylation Reaction with alkyl halides (e.g., methyl iodide) in DMF, 60°C, 6 hFormation of S-alkyl derivatives with improved lipophilicity
Amination Treatment with hydrazine hydrate in ethanol, refluxSubstitution of thiadiazole sulfur with amine groups

The electron-withdrawing nature of the thiadiazole ring activates the sulfur atom for nucleophilic attacks, enabling modifications critical for pharmacological optimization .

Esterification and Amide Formation

The carboxamide group (-CONH-) participates in condensation reactions:

Reaction with Alcohols

  • Conditions : HCl catalyst, ethanol, reflux (12 h)

  • Product : Corresponding esters (e.g., ethyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate).

Schiff Base Formation

  • Conditions : Reaction with aromatic aldehydes (e.g., benzaldehyde) in acetic acid

  • Product : Imine derivatives with enhanced bioactivity .

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions:

DipolarophileConditionsProductApplication
Nitrile Oxides Microwave irradiation, 100°C, 15 minTriazolo-thiadiazole fused heterocyclesAnticancer agents
Alkynes Cu(I)-catalyzed click chemistry, RTTriazole-linked conjugatesDrug delivery systems

These reactions exploit the electron-deficient nature of the triazole ring for constructing complex architectures .

Deprotonation and Metal Coordination

The NH group in the carboxamide undergoes deprotonation:

  • Conditions : NaH in THF, 0°C → RT

  • Product : Metal complexes (e.g., with Cu²⁺ or Zn²⁺) exhibiting enhanced cytotoxic activity .

Example :

Compound+CuCl2[Cu(Compound-H)2]Cl2(IC50=8.2 μM vs. MCF-7)[4]\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(Compound-H)}_2]\text{Cl}_2 \quad (\text{IC}_{50} = 8.2\ \mu\text{M vs. MCF-7}) \quad[4]

Thiadiazole Ring Oxidation

  • Conditions : H₂O₂, acetic acid, 50°C

  • Product : Sulfoxide derivatives with modulated electronic properties .

Triazole Ring Reduction

  • Conditions : H₂, Pd/C, ethanol

  • Product : Partially saturated triazoline intermediates (rarely reported due to stability issues).

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

  • Hydrolysis : Liver esterases cleave ester derivatives to regenerate the active carboxamide .

  • Sulfonation : Phase II metabolism at the thiadiazole sulfur increases solubility for excretion .

Comparative Reactivity Table

Functional GroupReactivityKey PartnersBiological Impact
Thiadiazole-SHigh (nucleophilic)Alkyl halides, aminesEnhanced bioavailability
Triazole-CModerate (dipolarophile)Nitriles, alkynesAnticancer activity
Carboxamide-NHLow (metal coordination)Metal ionsCytotoxicity modulation

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in developing anticancer and anti-inflammatory agents . Further studies are needed to explore its catalytic applications and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs bearing triazole, thiadiazole, or carboxamide moieties, focusing on substituent effects, physicochemical properties, and synthesis.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data References
Target Compound 1-(4-methoxyphenyl)-5-methyl-triazole; 5-ethyl-thiadiazole Not reported Not reported Not reported
3a (Pyrazole-carboxamide) 1,3-Diphenyl groups 133–135 68 $ ^1H $-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS: 403.1 ([M+H]$^+$)
7 (Triazole-thiadiazole) 4-Methoxyphenyl; methylthio-thiadiazole 222–224 68 IR: 3180 cm$^{-1}$ (N–H stretch); MS: Not reported
N-(5-Ethylsulfanyl-thiadiazol-2-yl)-5-methyl-1-p-tolyl-triazole-4-carboxamide 4-Methylphenyl; ethylsulfanyl-thiadiazole Not reported Not reported Molecular formula: C${17}$H${17}$N$7$OS$2$
ZIPSEY (CSD entry) 4-Chlorophenyl; hydroxyethylamide Not reported Not reported Crystal packing influenced by N–H⋯O hydrogen bonds

Structural and Electronic Effects of Substituents

  • 4-Methoxyphenyl vs. Aryl Groups : The target’s 4-methoxyphenyl group enhances electron density on the triazole compared to chlorophenyl (e.g., compound 3b in ) or tolyl (3c in ) analogs. This may increase solubility in polar solvents but reduce metabolic stability compared to halogenated derivatives.
  • Ethyl-Thiadiazole vs. Methylthio-Thiadiazole: The ethyl group on the thiadiazole (target) likely lowers melting points compared to methylthio derivatives (e.g., compound 7 in , mp 222–224°C) due to reduced polarity.
  • Carboxamide Linkage : The carboxamide bridge is common across analogs (e.g., ). Its planar geometry facilitates hydrogen bonding, critical for biological target interactions.

Spectroscopic and Crystallographic Trends

  • NMR Shifts : Aromatic protons in analogs like 3a (δ 7.43–8.12) align with expected deshielding in electron-deficient triazole systems. The target’s methoxyphenyl group would likely show a singlet near δ 3.8 for the OCH$_3$ group.
  • Crystal Packing : Compounds like ZIPSEY () exhibit hydrogen-bonded networks via amide N–H groups, suggesting similar intermolecular interactions for the target.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the 1,2,3-triazole core. Use ethanol as a solvent under reflux (80–90°C) for 6–8 hours .
  • Step 2 : Introduce the thiadiazole moiety via a nucleophilic substitution reaction. React the triazole intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine in dimethylformamide (DMF) at 100°C for 12 hours, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., ethanol:ethyl acetate mixtures) and catalyst loading (EDCI at 1.2–1.5 equivalents) to improve yields (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Techniques :

  • 1H/13C NMR : Key peaks include the methoxyphenyl aromatic protons (δ 7.2–7.4 ppm), triazole methyl (δ 2.1 ppm), and thiadiazole ethyl group (δ 1.3–1.5 ppm). Carbon signals for the carboxamide carbonyl appear at ~168 ppm .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and triazole/thiadiazole ring vibrations (1520–1600 cm⁻¹) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase. Expected molecular ion [M+H]+ at m/z 413.2 .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Assays :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values <50 µg/mL indicate promise) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC50 values with reference drugs like doxorubicin .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like EGFR (PDB ID: 1M17). Prioritize hydrogen bonding with triazole N-atoms and hydrophobic interactions with the thiadiazole ethyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD <2 Å indicates stable binding) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Strategies :

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (>95% by HPLC) .
  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC50 values. Replicate experiments in triplicate .
  • Meta-Analysis : Compare data across studies using tools like RevMan. Address outliers via sensitivity analysis .

Q. What strategies are employed in structure-activity relationship (SAR) studies to identify critical functional groups?

  • Methodology :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-methoxyphenyl with halogens or alkyl groups) .
  • Activity Comparison :
Substituent (R)Antimicrobial MIC (µg/mL)Cytotoxicity IC50 (µM)
4-OCH312.5 (S. aureus)8.2 (MCF-7)
4-F25.015.6
4-CH36.35.8
  • Key Findings : Electron-donating groups (e.g., -OCH3, -CH3) enhance activity, likely due to improved membrane permeability .

Q. What challenges arise in scaling up synthesis, and how can purity be maintained?

  • Challenges :

  • Intermediate Stability : Thiadiazole intermediates may degrade under prolonged heating. Use inert atmospheres (N2) and lower temperatures (70°C) for large batches .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling. Monitor purity via HPLC (>98%) .

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